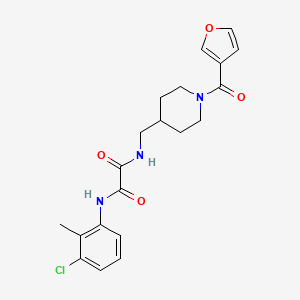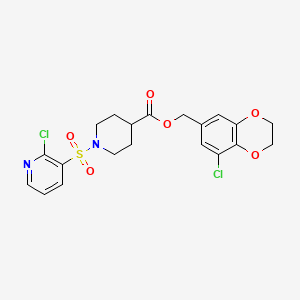
(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzodioxin ring, a sulfonyl group, a piperidine ring, and a carboxylate group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzodioxin and piperidine rings are likely to contribute to the rigidity of the molecule, while the sulfonyl and carboxylate groups could be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl and carboxylate could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Crystal Structure and Biological Relevance of Pyrimidine Derivatives
Pyrimidine and aminopyrimidine derivatives, including their interactions with sulfonate and carboxylate, play a significant role in medicinal chemistry, particularly due to their natural occurrence as components of nucleic acids. The detailed study of their crystal structures, such as in pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, reveals the importance of sulfonate and carboxylate interactions in mimicking biological molecules, suggesting potential for drug design and discovery (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Activity Relationship of Benzothiazine Derivatives
Research into the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides reveals insights into the structure-activity relationship of these compounds. This work contributes to understanding how modifications in molecular structure can influence biological activity, such as analgesic and anti-inflammatory effects, showcasing the importance of such compounds in developing new therapeutic agents (Ukrainets, Burian, Hamza, et al., 2019).
Antibacterial Activity of Pyridonecarboxylic Acids
The synthesis and evaluation of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues for antibacterial activity highlight the potential of pyridonecarboxylic acids as antibacterial agents. Such studies are crucial for the development of new antibiotics, addressing the growing concern of antibiotic resistance (Egawa, Miyamoto, Minamida, et al., 1984).
Antitumor and Antibacterial Agents from Thiophene and Pyrimidine Derivatives
The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as antitumor and antibacterial agents demonstrates the therapeutic potential of such compounds. These derivatives show significant activity against various cancer cell lines and bacterial strains, indicating their importance in developing new treatments for cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O6S/c21-15-10-13(11-16-18(15)29-9-8-28-16)12-30-20(25)14-3-6-24(7-4-14)31(26,27)17-2-1-5-23-19(17)22/h1-2,5,10-11,14H,3-4,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYDGMVEIYOIAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC3=C(C(=C2)Cl)OCCO3)S(=O)(=O)C4=C(N=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2389973.png)
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2389975.png)

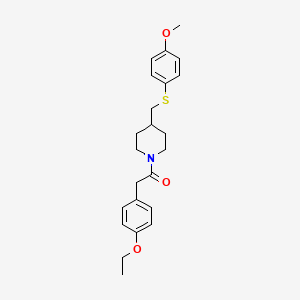
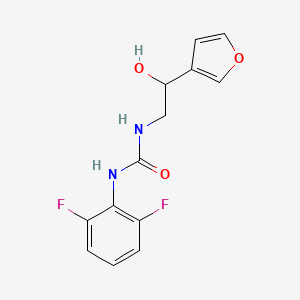
![1-[3-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2389982.png)
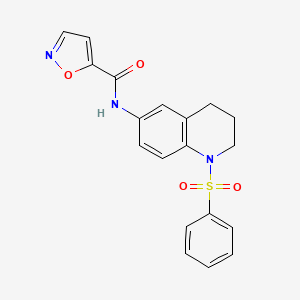


![(E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2389989.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2389991.png)
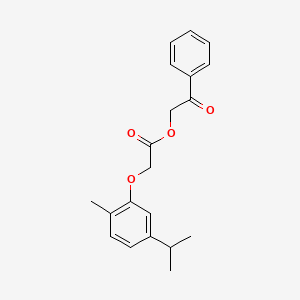
![3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2389993.png)
